An In-depth Technical Guide to Gly-Gly-Gly-PEG4-methyltetrazine
An In-depth Technical Guide to Gly-Gly-Gly-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Gly-Gly-PEG4-methyltetrazine is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This molecule is meticulously designed with three key functional components: a tripeptide motif (Gly-Gly-Gly), a polyethylene (B3416737) glycol spacer (PEG4), and a methyltetrazine moiety.[4] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a focus on quantitative data and detailed experimental protocols.
The tripeptide sequence, Gly-Gly-Gly, serves as a minimal peptide linker that can be susceptible to enzymatic cleavage by proteases like cathepsins, which are often upregulated in the tumor microenvironment.[5][6] The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, enhances the solubility and stability of the molecule and the resulting conjugate, while also providing spatial separation between the conjugated molecules to minimize steric hindrance.[4][7] The methyltetrazine group is a highly reactive and stable bioorthogonal handle that participates in the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives, a cornerstone of "click chemistry".[7][8] This reaction is characterized by its exceptional speed and specificity, allowing for efficient conjugation in complex biological media.[7][8]
Physicochemical Properties
A summary of the key physicochemical properties of Gly-Gly-Gly-PEG4-methyltetrazine is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C23H34N8O7 | [1][9] |
| Molecular Weight | 534.6 g/mol | [9] |
| CAS Number | 2353409-82-0 | [1][9] |
| Purity | > 96% | [9] |
| Appearance | Reddish solid (typical for tetrazines) | Inferred from similar compounds |
| Solubility | Soluble in aqueous buffers, DMSO, DMF | [7] |
| Storage Conditions | -20°C, desiccated | [10] |
Mechanism of Action: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The primary utility of Gly-Gly-Gly-PEG4-methyltetrazine lies in its ability to undergo a highly efficient and bioorthogonal iEDDA reaction with a TCO-functionalized molecule. This [4+2] cycloaddition is exceptionally fast and proceeds without the need for a catalyst, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the sole byproduct.[7]
The methyl group on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines, a crucial feature for in vivo applications.[11][12]
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction.
Reaction Kinetics
| Reactants | Second-Order Rate Constant (k₂) | Conditions |
| Methyltetrazine derivatives and TCO derivatives | ~1,000 - 26,000 M⁻¹s⁻¹ | Aqueous buffer, 37°C |
| General Tetrazine-TCO | Up to 10⁶ M⁻¹s⁻¹ | Optimized conditions |
Note: The exact reaction rate will depend on the specific TCO derivative, solvent, and temperature.
Stability Data
The stability of the methyltetrazine moiety is a critical parameter for its use in bioconjugation. Electron-donating groups, such as the methyl group, generally increase the stability of the tetrazine ring against hydrolysis and nucleophilic attack.[11]
| Condition | Stability | Notes |
| Aqueous Buffers (pH 6-9) | Generally stable | Hydrolysis is a competing reaction, especially outside this pH range.[13] |
| Organic Solvents (anhydrous DMSO, DMF) | Highly stable | Stock solutions can be stored for several days at -20°C.[13] |
| Plasma/Serum | Moderate to high stability | The specific stability in plasma would need to be determined empirically. |
Experimental Protocols
The following sections provide a general, multi-step protocol for the synthesis of an ADC using Gly-Gly-Gly-PEG4-methyltetrazine. Note: These are generalized protocols and will require optimization based on the specific payload, antibody, and desired Drug-to-Antibody Ratio (DAR).
Step 1: Conjugation of a Payload to Gly-Gly-Gly-PEG4-methyltetrazine
This protocol assumes the payload has a primary amine that can react with an activated ester (e.g., NHS ester) of Gly-Gly-Gly-PEG4-methyltetrazine. If the linker has a free amine, it would be activated to an NHS ester first.
Materials:
-
Gly-Gly-Gly-PEG4-methyltetrazine (with a reactive group, e.g., NHS ester)
-
Payload with a primary amine
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the payload in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the activated Gly-Gly-Gly-PEG4-methyltetrazine in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the activated linker solution to the payload solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protection from light if either component is light-sensitive.
-
-
Quenching:
-
(Optional) Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted linker. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted payload and linker.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using LC-MS.
-
Step 2: Modification of an Antibody with a TCO Moiety
This protocol describes the labeling of an antibody with a TCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to a suitable buffer for the final conjugation step (e.g., PBS, pH 7.4).
-
Step 3: Final ADC Assembly via iEDDA Reaction
Materials:
-
TCO-modified antibody
-
Gly-Gly-Gly-PEG4-methyltetrazine-payload conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Conjugation:
-
Add the Gly-Gly-Gly-PEG4-methyltetrazine-payload conjugate to the TCO-modified antibody solution. A molar excess of the linker-payload (e.g., 1.5-5 fold) is typically used.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Purification:
-
Purify the final ADC using a suitable method, such as size exclusion chromatography (SEC), to remove excess linker-payload.
-
-
Characterization:
Caption: Experimental workflow for ADC synthesis.
Signaling Pathways and Cleavage Mechanism
The Gly-Gly-Gly linker is designed to be cleaved by lysosomal proteases, such as cathepsins, following internalization of the ADC into the target cancer cell. This enzymatic cleavage releases the cytotoxic payload, which can then exert its therapeutic effect.
Caption: ADC internalization and payload release pathway.
While the Gly-Gly-Gly sequence is generally considered cleavable, specific kinetic data for its cleavage by different cathepsins is not widely published and would likely need to be determined empirically for a given ADC construct. Studies on similar peptide linkers, such as GGFG, have shown that the cleavage efficiency and resulting products can vary between different cathepsins.[18]
Conclusion
Gly-Gly-Gly-PEG4-methyltetrazine is a versatile and powerful tool for the construction of ADCs and other bioconjugates. Its well-defined structure, incorporating a cleavable peptide linker, a biocompatible spacer, and a highly efficient bioorthogonal handle, provides researchers with a robust platform for developing targeted therapeutics. The rapid and specific nature of the methyltetrazine-TCO iEDDA reaction allows for the assembly of complex biomolecules under mild conditions. A thorough understanding of its properties, reaction kinetics, and stability, as outlined in this guide, is essential for its successful implementation in drug development and other scientific research. Further empirical studies are often necessary to optimize conjugation protocols and to fully characterize the stability and cleavage of the resulting conjugates in a biological context.
References
- 1. Gly-Gly-Gly-PEG4-methyltetrazine - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. Gly-Gly-Gly-PEG4-methyltetrazine | CAS: 2353409-82-0 | AxisPharm [axispharm.com]
- 5. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medium.com [medium.com]
- 8. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. sciex.com [sciex.com]
- 16. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 17. agilent.com [agilent.com]
- 18. iphasebiosci.com [iphasebiosci.com]
